molecular formula C14H12IN3 B12941930 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline CAS No. 683768-16-3

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline

Cat. No.: B12941930
CAS No.: 683768-16-3
M. Wt: 349.17 g/mol
InChI Key: CDORLHFBTIAZBZ-UHFFFAOYSA-N
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Description

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and an N-methyl aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by iodination and subsequent functionalization with the N-methyl aniline group. One common approach is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as automated systems for the final functionalization step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties .

Properties

CAS No.

683768-16-3

Molecular Formula

C14H12IN3

Molecular Weight

349.17 g/mol

IUPAC Name

4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline

InChI

InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3

InChI Key

CDORLHFBTIAZBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I

Origin of Product

United States

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